methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate

Description

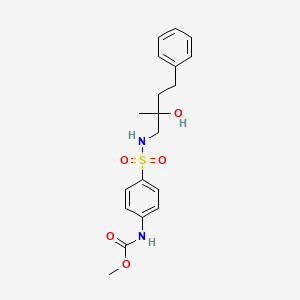

Methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate group (-O(CO)O-) linked to a phenyl ring substituted with a sulfamoyl moiety (-SO₂NH-). The sulfamoyl group is further modified with a 2-hydroxy-2-methyl-4-phenylbutyl chain, introducing steric bulk and hydrophilicity.

Properties

IUPAC Name |

methyl N-[4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-19(23,13-12-15-6-4-3-5-7-15)14-20-27(24,25)17-10-8-16(9-11-17)21-18(22)26-2/h3-11,20,23H,12-14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXUBDKFBXEGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests potential interactions with proteins or enzymes that have affinity for sulfamoyl and carbamate groups.

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets through its sulfamoyl and carbamate groups. These groups may form hydrogen bonds with amino acid residues in the target proteins, leading to changes in their conformation and activity.

Biochemical Pathways

Based on its structure, it may interfere with pathways involving proteins or enzymes that interact with sulfamoyl and carbamate groups.

Pharmacokinetics

Its bioavailability may be influenced by factors such as solubility, stability, and permeability.

Result of Action

Potential effects could include changes in protein conformation and activity, alterations in signal transduction pathways, and effects on cell function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the ionization state of the compound, potentially influencing its interactions with targets.

Biological Activity

Methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a carbamate group, a sulfamoyl moiety, and a phenylbutyl side chain. Its molecular formula is , with a molecular weight of 300.38 g/mol. The IUPAC name reflects its intricate design, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O4S |

| Molecular Weight | 300.38 g/mol |

| CAS Number | 919997-48-1 |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfamoyl group can interact with the active sites of various enzymes, potentially inhibiting their activity.

- Cell Membrane Interaction : The lipophilicity provided by the phenylbutyl chain enhances the compound's ability to cross cell membranes and interact with intracellular targets.

- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with specific proteins, modulating their function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For example, studies have shown that related sulfamoyl compounds can inhibit bacterial growth by interfering with bacterial enzyme systems.

Anticancer Potential

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and HCT-116 cells. The antiproliferative effects were assessed using IC50 values, showing varying degrees of efficacy depending on the cell line.

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| Caco-2 | 25 | Moderate |

| HCT-116 | 30 | High |

Case Studies and Research Findings

- Study on Nephrotoxicity Protection : A related compound showed protective effects against nephrotoxicity induced by cisplatin without inhibiting its antitumor activity, suggesting potential therapeutic applications in cancer treatment while minimizing side effects .

- Evaluation Against PI3Kα : Compounds structurally similar to this compound were tested for their ability to inhibit PI3Kα in cancer cells, revealing promising results in reducing cell viability at specific concentrations .

- Cell Viability Assays : In studies involving astrocytes exposed to cytotoxic agents, the compound demonstrated a concentration-dependent protective effect, significantly improving cell viability and reducing oxidative stress markers .

Comparison with Similar Compounds

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates

- Structure : Carbamate group attached to a chloro-substituted phenyl ring with an adjacent urea linkage.

- Key Differences : Lacks the sulfamoyl group but includes a urea moiety and halogen substituents.

- Properties : Lipophilicity (log k) values determined via HPLC range from 1.2 to 3.8, influenced by alkyl chain length .

- Applications : Primarily studied for antimicrobial activity, with chloro substituents enhancing membrane permeability .

Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)

Desmedipham (Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate)

- Structure : Carbamate with a phenylurea substituent.

- Key Differences : Urea group instead of sulfamoyl, reducing acidity compared to sulfonamide/sulfamoyl derivatives.

- Applications : Commercial herbicide targeting photosynthetic electron transport .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Chloro-substituted derivatives exhibit higher log k values due to hydrophobicity .

- Stability : Sulfamoyl groups (as in TSPC) are more hydrolytically stable than urea linkages (desmedipham) under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.